molecular formula C22H21NO6S B6524254 methyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate CAS No. 477326-37-7

methyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate

Cat. No. B6524254
CAS RN: 477326-37-7
M. Wt: 427.5 g/mol
InChI Key: NSLCGYQJDQYTDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate, commonly known as M5P3T, is a synthetic organic compound used in a variety of scientific research applications. It is a derivative of thiophene and is an important building block for the synthesis of other compounds. M5P3T has been studied for its biochemical and physiological effects, and its potential use in lab experiments.

Scientific Research Applications

Anti-Inflammatory Properties: Thiophenes exhibit anti-inflammatory effects by modulating immune responses. They may inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases.

Anti-Cancer Activity: Certain thiophene derivatives demonstrate anti-cancer properties. They interfere with cell division, induce apoptosis, and inhibit tumor growth. Our compound could be explored for its specific anti-cancer mechanisms.

Anti-Anxiety and Anti-Psychotic Effects: Thiophenes may interact with neurotransmitter receptors, affecting anxiety and mood disorders. Investigating our compound’s impact on these pathways could yield valuable insights.

Anti-Fungal and Anti-Microbial Properties: Thiophenes can combat fungal and microbial infections. Their mode of action involves disrupting cell membranes or inhibiting essential enzymes. Our compound might exhibit similar effects.

Kinase Inhibition: Thiophenes often target kinases involved in cell signaling pathways. These compounds could potentially regulate cellular processes and impact diseases like cancer and neurodegenerative disorders.

Estrogen Receptor Modulation: Some thiophenes interact with estrogen receptors, making them relevant for hormone-related conditions. Our compound’s estrogenic activity warrants exploration.

Conclusion

“Methyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate” holds immense promise across diverse fields. Researchers should explore its unique properties and potential applications further. 🌿🔬

For more details, refer to the following sources:

properties

IUPAC Name

methyl 5-phenyl-3-[(3,4,5-trimethoxybenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6S/c1-26-16-10-14(11-17(27-2)19(16)28-3)21(24)23-15-12-18(13-8-6-5-7-9-13)30-20(15)22(25)29-4/h5-12H,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLCGYQJDQYTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.